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An In-depth Technical Guide to tert-Butyl 4-aminoazepane-1-carboxylate

Introduction

tert-Butyl 4-aminoazepane-1-carboxylate is a versatile heterocyclic building block of
significant interest to researchers, medicinal chemists, and drug development professionals. As
a derivative of azepane, a seven-membered nitrogen-containing heterocycle, this compound
provides a flexible and three-dimensional scaffold that is increasingly utilized in the design of
novel therapeutic agents.[1] The presence of a primary amine allows for a wide array of
subsequent chemical modifications, while the tert-butyloxycarbonyl (Boc) protecting group
ensures stability and enables selective reactivity. This guide details the fundamental properties,
synthesis, and key applications of this important chemical intermediate.

Core Properties

The fundamental chemical and physical properties of tert-butyl 4-aminoazepane-1-
carboxylate are summarized below. These identifiers and values are crucial for substance
identification, experimental design, and safety assessments.

Chemical Identity
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Identifier Value

IUPAC Name tert-butyl 4-aminoazepane-1-carboxylate[2]
CAS Number 196613-57-7[2][3]

Molecular Formula C11H22N202[3]

Molecular Weight 214.31 g/mol [3]

InChl Key YCOKHOLOSGJIEGL-UHFFFAOYSA-N[2][3]

Canonical SMILES

CC(C)(C)OC(=0)N1CCCC(CCL)N[2]

Synonyms

1-Boc-4-aminoazepane, 4-Amino-1-Boc-
hexahydro-1H-azepine, tert-butyl 4-amino-1-

azepanecarboxylate[2][3]

Physicochemical Data

Property

Value

Physical Form

White powder to colorless/yellow liquid[3]

Boiling Point 296 °C at 760 mmHg][3]
Flash Point 133 °C[3]
Purity Typically =95%][3]

Storage Conditions

2-8 °C, protect from light, store under inert

atmosphere[3]

Experimental Protocols

The following sections outline plausible methodologies for the synthesis, purification, and
characterization of tert-butyl 4-aminoazepane-1-carboxylate. The synthesis is presented as
a two-step process starting from a piperidine derivative.

Synthesis
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The most logical synthetic route involves the preparation of the ketone intermediate, tert-butyl
4-oxoazepane-1-carboxylate, followed by reductive amination to yield the target primary amine.

Step 1: Synthesis of tert-Butyl 4-oxoazepane-1-carboxylate via Ring Expansion

This procedure is based on the reported large-scale industrial synthesis of the ketone
intermediate, which involves the expansion of a six-membered ring to a seven-membered ring.

[4]

» Objective: To synthesize tert-butyl 4-oxoazepane-1-carboxylate from tert-butyl piperidin-4-
one-1-carboxylate.[4]

» Reagents & Equipment:tert-butyl piperidin-4-one-1-carboxylate, ethyl diazoacetate, a
suitable Lewis acid catalyst, reaction vessel equipped for low-temperature control, magnetic
stirrer, and standard laboratory glassware.

o Methodology:

o Dissolve tert-butyl piperidin-4-one-1-carboxylate in an appropriate anhydrous solvent (e.g.,
dichloromethane) in the reaction vessel and cool to a low temperature (e.g., -78 °C).

o Slowly add the Lewis acid catalyst to the solution.

o Add ethyl diazoacetate dropwise to the cooled solution. The reaction is highly exothermic
and gas evolution (N2) will occur. Maintain strict temperature control.

o Allow the reaction to stir at low temperature for several hours until analysis (e.g., by TLC
or LC-MS) indicates the consumption of the starting material.

o Quench the reaction carefully with a suitable quenching agent (e.g., saturated aqueous
sodium bicarbonate).

o Allow the mixture to warm to room temperature, separate the organic layer, and extract the
agueous layer with the solvent.

o Combine the organic layers, dry over an anhydrous salt (e.g., Na2SOa), filter, and
concentrate under reduced pressure to yield the crude product, tert-butyl 4-oxoazepane-1-
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carboxylate. This intermediate may be purified or used directly in the next step.[4]
Step 2: Reductive Amination to Yield tert-Butyl 4-aminoazepane-1-carboxylate
This protocol converts the ketone intermediate into the target primary amine.
o Objective: To convert the C4-keto group to an amino group.

» Reagents & Equipment:tert-butyl 4-oxoazepane-1-carboxylate, an ammonia source (e.g.,
ammonium acetate or ammonia in methanol), a reducing agent (e.g., sodium
cyanoborohydride or sodium triacetoxyborohydride), methanol or other suitable solvent,
reaction flask, magnetic stirrer.

o Methodology:
o Dissolve tert-butyl 4-oxoazepane-1-carboxylate in methanol within the reaction flask.
o Add the ammonia source in excess.

o Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine
intermediate.

o Slowly add the reducing agent to the mixture. Monitor for gas evolution if applicable.

o Continue stirring the reaction at room temperature for 12-24 hours, monitoring progress by
TLC or LC-MS.

o Upon completion, quench the reaction by adding water or a dilute acid solution.
o Remove the solvent under reduced pressure.

o Perform an aqueous workup, typically by basifying the solution with NaOH to deprotonate
the amine and extracting the product into an organic solvent like dichloromethane or ethyl
acetate.

o Dry the combined organic extracts, filter, and concentrate to yield the crude tert-butyl 4-
aminoazepane-1-carboxylate.
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Purification and Characterization

 Purification: The crude product is typically purified using silica gel column chromatography. A
gradient elution system, such as dichloromethane and methanol (with a small amount of
ammonium hydroxide to prevent the amine from streaking on the silica), is often effective.

o Characterization: The identity and purity of the final compound are confirmed using standard
analytical techniques. While specific spectra are proprietary to suppliers, characterization
would include:

o NMR Spectroscopy: *H and 3C NMR to confirm the chemical structure, proton
environments, and carbon backbone.

o Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.[5]
o HPLC/LC-MS: To determine the purity of the final product.[5]

Visualized Workflows and Pathways

The following diagrams, rendered using DOT language, illustrate the key processes involving
this compound.
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Caption: A plausible two-step synthetic workflow for tert-butyl 4-aminoazepane-1-

carboxylate.

Applications in Drug Development

The azepane scaffold is a valuable motif in medicinal chemistry, and tert-butyl 4-

aminoazepane-1-carboxylate is a key intermediate for accessing novel chemical space.[1]

Scaffold for Neuropharmacological Agents
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Derivatives of azepane have shown significant potential in neuropharmacology.[6][7]
Specifically, N-substituted azepanes have been identified as potent inhibitors of monoamine
transporters, which are critical for regulating neurotransmitter levels in the brain.

o Mechanism of Action: The norepinephrine transporter (NET) and dopamine transporter (DAT)
are membrane proteins that mediate the reuptake of norepinephrine and dopamine from the
synaptic cleft, terminating their signal. Inhibition of these transporters increases the
concentration and duration of these neurotransmitters in the synapse, an action associated

with antidepressant and stimulant effects.

» Role of the Scaffold:tert-Butyl 4-aminoazepane-1-carboxylate serves as the core scaffold.
The primary amine at the C4 position can be functionalized (e.g., through benzylation) to
create potent NET and DAT inhibitors.[6][7] This makes the compound a valuable starting
point for developing new treatments for neuropsychiatric disorders.
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Caption: Role as a scaffold for inhibitors of Dopamine (DAT) and Norepinephrine (NET)
transporters.

Intermediate for Somatostatin Receptor Antagonists

The chiral (S)-enantiomer of this compound is specifically cited as a useful reagent for
preparing selective somatostatin receptor 5 (SST5) antagonists.[8] SST5 is a G-protein
coupled receptor involved in regulating hormone secretion, and its modulation is a target for

various endocrine disorders.
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Safety and Handling

tert-Butyl 4-aminoazepane-1-carboxylate is classified as harmful and an irritant. Standard
laboratory safety protocols should be strictly followed.

GHS Hazard Information

Pictogram Code Hazard Statement
aalt text GHSO07 Warning
H315 Causes skin irritation[2][3]
Causes serious eye irritation[2]
H319
[3]
May cause respirator
H335 Y P Y

irritation[2][3]

Handling and Personal Protective Equipment (PPE)

e Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical
fume hood.

e Personal Protective Equipment:
o Wear protective gloves (e.g., nitrile).
o Wear chemical safety goggles or a face shield.
o Wear a lab coat.

» Handling Precautions: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash skin
thoroughly after handling.

Conclusion

tert-Butyl 4-aminoazepane-1-carboxylate is a foundational building block for modern
medicinal chemistry. Its well-defined structure, coupled with the synthetic accessibility of its
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azepane core and the versatility of its primary amine handle, makes it an invaluable tool for
developing novel molecular entities. Its demonstrated utility in creating potent
neuropharmacological agents and other targeted therapeutics underscores its importance for
researchers and scientists in the field of drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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